NCGC00249987 -

NCGC00249987

Catalog Number: EVT-2691296
CAS Number:
Molecular Formula: C16H11FN4O2S
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NCGC00249987 is a small molecule compound identified as an allosteric inhibitor of the Eya2 phosphatase, which is part of the Eyes Absent family of protein phosphatases. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in targeting specific pathways involved in tumor progression and metastasis.

Source

The compound was initially developed by the National Center for Advancing Translational Sciences (NCATS) and has been characterized through various studies, including those published in scientific journals and databases such as PubChem and MedchemExpress. Its chemical structure and properties have been extensively documented, facilitating further research into its applications.

Classification

NCGC00249987 belongs to the class of organic compounds known as phosphatase inhibitors. It specifically targets the Eya2 protein, which plays a significant role in cellular signaling pathways related to cancer cell proliferation and invasion. This classification places NCGC00249987 among compounds that are being investigated for their ability to modulate enzyme activity in therapeutic contexts.

Synthesis Analysis

Methods

The synthesis of NCGC00249987 involves a multi-step process that begins with the formation of its core structure followed by the introduction of various functional groups.

  1. Formation of the Core Structure: The initial synthesis step includes condensation and cyclization reactions to establish the foundational framework of the compound.
  2. Functional Group Introduction: Subsequent steps involve halogenation, nitration, and sulfonation reactions aimed at enhancing the compound’s biological activity and selectivity.
  3. Purification: The final product undergoes purification techniques such as recrystallization and chromatography to ensure high purity levels suitable for biological testing.

Technical Details

  • Starting Materials: The synthesis typically begins with 5-(pyridin-2-ylthio)furan-2-carbaldehyde and 3-fluorobenzohydrazide.
  • Conditions: Reactions are conducted under controlled conditions, often utilizing anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
  • Yield Optimization: Reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize yield during industrial-scale production .
Molecular Structure Analysis

Data

  • InChI Key: DRXIKWHRYGIZNG-KEBDBYFISA-N
  • Molecular Formula: C15H14F2N4O2S
  • Molecular Weight: 348.36 g/mol .
Chemical Reactions Analysis

Reactions

NCGC00249987 can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  2. Reduction: Reduction reactions modify functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions can introduce new functional groups into the compound.

Technical Details

  • Common Reagents: Potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution.
  • Products: These reactions yield various derivatives with potentially altered biological activities, which can be explored for further therapeutic applications .
Mechanism of Action

The mechanism of action for NCGC00249987 primarily involves its inhibition of Eya2 phosphatase activity. By binding allosterically to this enzyme, NCGC00249987 alters its conformation, reducing its ability to dephosphorylate target substrates.

  • Biological Impact: Inhibition of Eya2 affects downstream signaling pathways critical for cancer cell migration and invasion. Studies indicate that this compound can significantly reduce these processes in cancer cell lines .
  • Data Supporting Mechanism: Experimental data show that treatment with NCGC00249987 leads to decreased expression levels of genes associated with stemness in glioblastoma stem cells, demonstrating its potential role in targeting cancer stem cell characteristics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: NCGC00249987 is typically presented as a pale yellow solid after purification.
  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may require protection from moisture and light during storage.
  • Reactivity: Its reactivity profile includes susceptibility to oxidation and reduction processes, allowing for further derivatization if needed .
Applications

NCGC00249987 is primarily used in scientific research focused on cancer biology. Its applications include:

Introduction to EYA2 Phosphatase as a Therapeutic Target in Oncology

EYA2’s Role in Tumorigenesis and Metastatic Progression

EYA2 exhibits paradoxical functions across cancer types, acting as either an oncogene or tumor suppressor depending on cellular context. In glioblastoma multiforme (GBM), EYA2 is preferentially expressed in glioblastoma stem cells (GSCs), where it localizes to centrosomes and ensures mitotic spindle integrity. Genetic or pharmacological inhibition of EYA2 induces mitotic catastrophe, cell cycle arrest, and loss of self-renewal capacity in GSCs, significantly prolonging survival in preclinical models [1] [4]. Similarly, in breast cancer, EYA2 partners with SIX1 to drive epithelial-mesenchymal transition (EMT) and metastatic progression by activating transforming growth factor-beta (TGF-β) signaling. Knocking down EYA2 reverses SIX1-mediated TGF-β upregulation, suppresses cancer stem cell properties, and inhibits metastasis [2].

Conversely, hepatocellular carcinoma (HCC) exhibits frequent somatic EYA2 mutations (e.g., A510E) and epigenetic silencing. Restoring wild-type EYA2 expression in HCC models suppresses tumor growth and metastasis by enhancing the suppressor of cytokine signaling 3 (SOCS3)-mediated inhibition of JAK/STAT signaling. Clinically, low EYA2 expression correlates with advanced tumor stage and poor survival in HCC patients [6]. This tissue-specific duality underscores the need for precise patient stratification when targeting EYA2.

Table 1: Context-Dependent Roles of EYA2 in Human Cancers

Cancer TypeEYA2 FunctionKey MechanismsClinical Relevance
GlioblastomaOncogeneCentrosomal localization; Mitotic spindle assembly; GSC self-renewalHigh EYA2 predicts poor prognosis
Breast CancerOncogeneSIX1-dependent TGF-β activation; EMT induction; CSC expansionCo-expression with SIX1 correlates with metastasis
Hepatocellular CarcinomaTumor SuppressorSOCS3-mediated JAK/STAT inhibition; Promotion of DNA repairLow EYA2 correlates with advanced stage and poor survival
Lung CancerOncogeneCytoplasmic phosphatase activity promoting cell motilityOverexpression linked to invasion

Tyrosine Phosphatase Activity in DNA Damage Response and Cancer Cell Motility

EYA2’s C-terminal tyrosine phosphatase domain governs two critical cancer-promoting processes: DNA damage response (DDR) evasion and cytoskeletal remodeling. Following genotoxic stress, EYA2 dephosphorylates the C-terminal tyrosine residue (Y142) of histone H2AX, a variant critical for DDR signaling. Dephosphorylation of H2AX-Y142 promotes the phosphorylation of serine 139 (γH2AX), facilitating the recruitment of DNA repair complexes like MDC1 and 53BP1 to double-strand breaks. This activity enables cancer cells to efficiently repair therapy-induced DNA damage, contributing to treatment resistance [9] [10].

Beyond nuclear functions, cytoplasmic EYA2 phosphatase activity drives metastatic dissemination. In breast and lung cancer models, EYA2 dephosphorylates cytoskeletal regulators such as β-catenin and focal adhesion kinases, enhancing cell motility and invasion [2] [10]. Mass spectrometry studies identified over 50 potential EYA2 substrates involved in DDR and adhesion pathways, highlighting its multifaceted role in malignancy. Inhibition of EYA2 phosphatase activity with NCGC00249987 disrupts these processes, sensitizing cancer cells to radiation and reducing metastatic capacity in vivo [4].

Table 2: Key Substrates of EYA2 Tyrosine Phosphatase Activity in Cancer

SubstrateBiological ProcessConsequence of Dephosphorylation
H2AX (Y142)DNA Damage ResponsePromotes γH2AX formation and repair complex assembly
β-CateninCell Adhesion/MotilityAlters cytoskeletal dynamics; enhances invasion
Focal Adhesion KinaseCell MigrationRegulates focal adhesion turnover
STAT3Inflammatory SignalingModulates cytokine-driven proliferation

Rationale for Allosteric Inhibition in Targeting EYA2-Dependent Pathways

Conventional phosphatase inhibitors often lack specificity due to conserved active sites across enzyme families. EYA2’s unique structural features—including a shallow substrate-binding pocket and an aspartate-based catalytic mechanism—enable the design of highly selective allosteric inhibitors. NCGC00249987 binds outside the catalytic center, inducing conformational changes that disrupt substrate access without affecting EYA2’s transcriptional functions [10]. This selectivity is critical because complete EYA2 ablation may impair physiological roles in normal tissues (e.g., innate immunity, development).

The therapeutic index of NCGC00249987 is further enhanced by cancer-specific dependencies. Glioblastoma stem cells exhibit 5-fold higher EYA2 expression than differentiated tumor cells or normal neural stem cells due to BRD4-dependent enhancer activation [4]. Similarly, breast cancers co-expressing SIX1 and EYA2 rely on this complex for TGF-β-driven metastasis [2]. NCGC00249987 exploits this dependency, demonstrating potent growth inhibition in EYA2-high tumors while sparing EYA2-low normal cells. Preclinical studies confirm that NCGC00249987 phenocopies genetic EYA2 knockdown, inducing mitotic defects in GSCs and suppressing TGF-β signaling in mammary carcinoma models without overt toxicity [1] [4].

Structural optimization of NCGC00249987 has focused on improving blood-brain barrier penetration for CNS malignancies and oral bioavailability for peripheral tumors. Co-crystallography studies reveal key hydrogen bonds with EYA2 residues Arg379 and Asp413, which stabilize the inhibitor-enzyme complex [10]. These insights guide derivative synthesis aimed at enhancing potency against oncogenic EYA2 complexes while preserving inactivity toward structurally related phosphatases like PP2A or PTP1B.

Properties

Product Name

NCGC00249987

IUPAC Name

3-fluoro-N-[(E)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide

Molecular Formula

C16H11FN4O2S

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C16H11FN4O2S/c17-12-4-1-3-11(9-12)15(22)21-20-10-13-5-6-14(23-13)24-16-18-7-2-8-19-16/h1-10H,(H,21,22)/b20-10+

InChI Key

DRXIKWHRYGIZNG-KEBDBYFISA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)SC3=NC=CC=N3

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)SC3=NC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.